molecular formula C21H22N4O6S B2851457 1-(4-methoxybenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide CAS No. 1048644-06-9

1-(4-methoxybenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B2851457
CAS No.: 1048644-06-9
M. Wt: 458.49
InChI Key: HMWHRVOWHNQZSC-UHFFFAOYSA-N
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Description

1-(4-methoxybenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an oxadiazole ring, and methoxyphenyl groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The subsequent steps involve the introduction of the methoxyphenyl groups and the formation of the pyrrolidine ring. The final step is the sulfonylation of the pyrrolidine ring to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

1-(4-methoxybenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is used in biological studies to investigate its effects on various biological systems and processes.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-methoxybenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide include other oxadiazole derivatives and sulfonylated pyrrolidines. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific studies and applications.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c1-29-15-8-10-17(11-9-15)32(27,28)25-12-4-7-18(25)19(26)22-21-24-23-20(31-21)14-5-3-6-16(13-14)30-2/h3,5-6,8-11,13,18H,4,7,12H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWHRVOWHNQZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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